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molecular formula C6H5BrFN B1273062 3-Bromo-4-fluoroaniline CAS No. 656-64-4

3-Bromo-4-fluoroaniline

Cat. No. B1273062
M. Wt: 190.01 g/mol
InChI Key: KOWPUNQBGWIERF-UHFFFAOYSA-N
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Patent
US07138530B2

Procedure details

Sodium chlorite (6.78 g, 75 mmol) and 4-fluoro-3-bromobenzaldehyde (24.63 mmol) were dissolved in 1:1 THF/water (100 mL) and stirred vigorously at 50° C. for 5 h. EtOAc (250 mL) and 1N HCl (50 mL) was added and the layers were separated. The organic layer was washed with water (3×50 mL), then was extracted with 0.5M Na2CO3 (10×50 mL). The combined basic aqueous layers were slowly acidified with concentrated HCl while stirring, to precipitate the carboxylic acid product. The solid was collected via filtration and dried under high vacuum overnight (4.93 g, 91%). A portion of the solid carboxylic acid was dissolved in chloroform (30 mL) and concentrated sulfuric acid was added. A reflux condenser was attached to the flask and the solution was heated to 55° C. Sodium azide (2.36 g, 36.45 mmol) was added in 3 portions over 1 h. After 4 h, additional sulfuric acid (10 mL) and sodium azide (1 g) were added and the reaction was stirred at 55° C. for 16 h. The mixture was transferred to a large cooled flask and the sulfuric acid was slowly quenched with 5N sodium hydroxide. The solution was adjusted to pH˜8 and the aqueous solution was extracted with DCM (5×30 mL). The organic extracts were dried over sodium sulfate and concentrated in vacuo to yield a dark brown oil (2.2 g, 95%) that solidified upon standing. 1H-NMR (CDCl3): δ 6.94 (t, 8.4 Hz), 6.88 (dd, 1H, J=2.8, 5.6 Hz), 6.58 (m, 1H), 3.62 (s, 2H).
Quantity
6.78 g
Type
reactant
Reaction Step One
Quantity
24.63 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Yield
95%

Identifiers

REACTION_CXSMILES
Cl([O-])=O.[Na+].[F:5][C:6]1[CH:13]=[CH:12][C:9](C=O)=[CH:8][C:7]=1[Br:14].Cl.[N-:16]=[N+]=[N-].[Na+].S(=O)(=O)(O)O>C1COCC1.O.CCOC(C)=O>[Br:14][C:7]1[CH:8]=[C:9]([NH2:16])[CH:12]=[CH:13][C:6]=1[F:5] |f:0.1,4.5,7.8|

Inputs

Step One
Name
Quantity
6.78 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
24.63 mmol
Type
reactant
Smiles
FC1=C(C=C(C=O)C=C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
2.36 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred vigorously at 50° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with water (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with 0.5M Na2CO3 (10×50 mL)
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
to precipitate the carboxylic acid product
FILTRATION
Type
FILTRATION
Details
The solid was collected via filtration
CUSTOM
Type
CUSTOM
Details
dried under high vacuum overnight (4.93 g, 91%)
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
A portion of the solid carboxylic acid was dissolved in chloroform (30 mL)
ADDITION
Type
ADDITION
Details
concentrated sulfuric acid was added
CUSTOM
Type
CUSTOM
Details
A reflux condenser was attached to the flask
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 55° C
WAIT
Type
WAIT
Details
After 4 h
Duration
4 h
STIRRING
Type
STIRRING
Details
the reaction was stirred at 55° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a large cooled flask
CUSTOM
Type
CUSTOM
Details
the sulfuric acid was slowly quenched with 5N sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with DCM (5×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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